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Compound of Interest

Compound Name: D-erythro-Sphingosine-C19

CAS No.: 31148-92-2

Cat. No.: B150579

Get Quote

Sphingolipids—comprising ceramides, sphingomyelins, and sphingoid bases like sphingosine

and sphingosine-1-phosphate (S1P)—are critical bioactive signaling molecules regulating

apoptosis, cellular proliferation, and metabolic diseases. Accurate absolute quantification of

these low-abundance metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) requires robust calibration strategies[1].

A fundamental hurdle in targeted lipidomics is the absence of "blank" biological matrices;

endogenous C18 sphingolipids are ubiquitous in all mammalian tissues and biofluids. To

overcome this, unnatural odd-chain sphingoid bases, such as C19 Sphingosine (d19:1), are

utilized as gold-standard surrogate analytes or internal standards[2].

The Causality of C19 Selection: Mammalian sphingolipid biosynthesis relies on the

condensation of serine with palmitoyl-CoA (a 16-carbon fatty acid), exclusively yielding a C18

sphingoid backbone. Because C19 Sphingosine requires heptadecanoyl-CoA (C17)—which is

virtually absent in mammals—it provides a background-free MS signal while perfectly

mimicking the extraction recovery, chromatographic retention, and ionization efficiency of

endogenous C18 Sphingosine[3].
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Materials and Reagents
Analyte: C19 Sphingosine (d19:1 Sphingosine), powder, Avanti Polar Lipids[3].

Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl3), Isopropanol (IPA), and

Water containing 0.1% Formic Acid.

Surrogate Matrix: 4% Fatty Acid-Free Bovine Serum Albumin (BSA) in PBS, or delipidated

human plasma.

Consumables: Glass vials and glass extraction tubes with Teflon-lined caps.

Causality Note: Sphingolipids possess long hydrophobic aliphatic chains that readily

adsorb to polyvinyl and other plastic surfaces. All extractions and storage must utilize

glass to prevent analyte loss, which would otherwise destroy the linearity of the calibration

curve at lower concentrations[3][4].
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1. Stock Preparation
1 mg/mL C19 Sphingosine in MeOH

2. Serial Dilution
1 - 1000 ng/mL in Solvent

3. Matrix Matching
Spike into 4% BSA Surrogate Matrix

4. Liquid-Liquid Extraction
Modified Bligh-Dyer (CHCl3:MeOH)

5. LC-MS/MS Acquisition
Reversed-Phase C18, MRM Mode

6. Data Processing
1/x Weighted Linear Regression

Click to download full resolution via product page
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Workflow for C19 Sphingosine standard curve preparation and LC-MS/MS lipidomic

quantification.

Experimental Protocol: A Self-Validating System
Step 1: Preparation of Stock Solutions

Equilibrate the C19 Sphingosine powder to room temperature in a desiccator to prevent

atmospheric moisture condensation.

Reconstitute 1 mg of C19 Sphingosine in 1.0 mL of LC-MS grade Methanol to yield a 1

mg/mL stock solution.

Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete

solubilization.

Store the stock solution at -80°C in a tightly sealed glass vial.

Step 2: Serial Dilution for the Calibration Curve
Causality Note: Serial dilutions are performed in a pure solvent (Methanol) prior to matrix

spiking. This prevents the cumulative propagation of pipetting errors and matrix-induced

precipitation that occur when serially diluting directly in protein-heavy matrices.

Prepare a 10 µg/mL intermediate solution, and then prepare the working calibration levels as

outlined in Table 1 to cover a dynamic range of 1 to 1000 ng/mL[1].

Table 1: Serial Dilution Scheme in Solvent
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Calibration Level
Target
Concentration

Volume of Previous
Standard

Volume of
Methanol

Standard 7 1000 ng/mL
100 µL of 10 µg/mL
Intermediate

900 µL

Standard 6 500 ng/mL 500 µL of Standard 7 500 µL

Standard 5 100 ng/mL 200 µL of Standard 6 800 µL

Standard 4 50 ng/mL 500 µL of Standard 5 500 µL

Standard 3 10 ng/mL 200 µL of Standard 4 800 µL

Standard 2 5 ng/mL 500 µL of Standard 3 500 µL

Standard 1 1 ng/mL 200 µL of Standard 2 800 µL

| Blank | 0 ng/mL | 0 µL | 1000 µL |

Step 3: Matrix Matching and Lipid Extraction
To ensure the standard curve accurately reflects the ion suppression/enhancement effects of

the biological samples, the solvent standards must be spiked into a surrogate matrix[2]. 4%

BSA mimics the protein-binding capacity of plasma without contributing background C18

sphingosine.

Spiking: Aliquot 90 µL of the surrogate matrix (4% BSA) into glass extraction tubes. Add 10

µL of the respective C19 Sphingosine calibration standard (from Table 1) to each tube.

Extraction: Add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture to the tube. Vortex

vigorously for 5 minutes.

Phase Separation: Add 125 µL of Chloroform and 125 µL of LC-MS grade Water. Vortex for 1

minute.

Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

Causality Note: This modified Bligh-Dyer step partitions the sample into a biphasic system.

The lower organic (chloroform) phase isolates the hydrophobic sphingolipids, while
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proteins precipitate at the interphase, and polar interferents remain in the upper aqueous

phase[4].

Recovery & Drying: Carefully transfer the lower organic phase to a fresh glass vial using a

glass Pasteur pipette. Evaporate the solvent to dryness under a gentle stream of nitrogen

gas.

Step 4: LC-MS/MS Acquisition
Reconstitution: Reconstitute the dried lipid extracts in 100 µL of Methanol.

Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm

particle size)[1][2].

Mobile Phases:

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive

Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3].

Table 2: MRM Parameters for Sphingoid Bases

Analyte
Precursor Ion
[M+H]+ (m/z)

Product Ion [-H2O]
(m/z)

Collision Energy
(eV)

C18 Sphingosine

(Endogenous
Target)

300.3 282.3 24

| C19 Sphingosine (Surrogate Standard) | 314.3 | 296.3 | 24 |

Data Processing and System Validation
A self-validating quantification system requires rigorous acceptance criteria for the calibration

curve to ensure trustworthiness in the reported lipidomic data.
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Integration: Integrate the peak areas for the C19 Sphingosine MRM transitions using the

instrument's quantitative software.

Regression: Plot the peak area against the nominal concentration. Apply a 1/x weighted

linear regression.

Causality Note: In MS-based lipidomics, signal variance increases proportionally with

concentration (heteroscedasticity). Applying a 1/x weighting factor ensures that low-

concentration standards (near the Limit of Quantitation) are not disproportionately

overshadowed by the absolute variance of high-concentration standards, anchoring the

slope accurately[5].

Acceptance Criteria:

The correlation coefficient (

) must be

[1].

The back-calculated concentration of each calibration standard must be within ±15% of its

nominal value, except for the Lower Limit of Quantitation (LLOQ, Standard 1), which may

deviate by up to ±20%[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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